1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
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Overview
Description
1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea, also known as MMBT , is a Mannich base compound. The Mannich reaction, a three-component condensation, involves an active hydrogen compound, formaldehyde, and a secondary or tertiary amine. MMBT is a benzothiazole derivative, which is of considerable interest due to its diverse pharmaceutical applications. Benzothiazole derivatives play a crucial role in the synthesis of fused heterocyclic systems and exhibit various biological activities .
Molecular Structure Analysis
The crystal structure of MMBT reveals that it crystallizes in the monoclinic space group (P2₁/c). The compound consists of a benzothiazole moiety and a morpholine ring connected by a methylene bridge. The dihedral angle between the benzothiazole and morpholine planes is approximately 70.37°. The morpholine ring adopts a chair conformation. Weak interactions, including C–H···S hydrogen bonding, C–H···π, and π···π interactions, stabilize the molecular structure .
Properties
IUPAC Name |
1-benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-16(18-13-15-5-2-1-3-6-15)19-14-17(7-4-8-17)20-9-11-22-12-10-20/h1-3,5-6H,4,7-14H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWVDPFBDNCYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)NCC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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